NADP monopotassium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

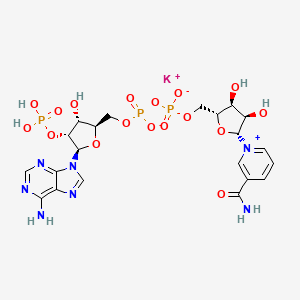

Nicotinamide adenine dinucleotide phosphate monopotassium salt is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, acting as an electron carrier in various biochemical pathways. This compound is essential for the synthesis of lipids, fatty acids, and nucleic acids, and it is involved in the Calvin cycle and other anabolic reactions .

准备方法

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate monopotassium salt can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and adenosine triphosphate. The process typically involves the phosphorylation of nicotinamide adenine dinucleotide by nicotinamide adenine dinucleotide kinase, resulting in the formation of nicotinamide adenine dinucleotide phosphate .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate monopotassium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. The compound is then extracted and purified from the microbial biomass .

化学反应分析

Types of Reactions

Nicotinamide adenine dinucleotide phosphate monopotassium salt undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It acts as an electron donor or acceptor in redox reactions, converting between its oxidized (nicotinamide adenine dinucleotide phosphate) and reduced (nicotinamide adenine dinucleotide phosphate hydrogen) forms.

Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged with other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate monopotassium salt include glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate hydrogen .

Major Products

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate monopotassium salt include nicotinamide adenine dinucleotide phosphate hydrogen and various metabolites involved in biosynthetic pathways .

科学研究应用

Biochemical Research

Enzymatic Reactions

NADP-K serves as a cofactor in numerous enzymatic reactions, particularly those involved in anabolic pathways. It is essential for the activity of NADPH-dependent enzymes that facilitate the biosynthesis of lipids, nucleic acids, and other cellular components . The oxidized form of NADP is utilized in various assays to measure enzyme activities, which are pivotal in understanding metabolic pathways and cellular functions.

Case Study: WST-8 Assay

A notable application of NAD(P)H detection is through the WST-8 colorimetric assay. This method allows for the quantitative measurement of dehydrogenase enzyme activity, showcasing a sensitivity five times greater than traditional spectrophotometric methods. The assay has been optimized for high-throughput screening of dehydrogenases, making it invaluable for metabolic studies .

Clinical Diagnostics

Cell Viability and Metabolic Activity

NADP-K is employed as an indicator of cell viability and metabolic activity. By measuring the reduction of tetrazolium salts by NAD(P)H, researchers can assess the metabolic state of cells. This application is particularly relevant in cancer research and drug development, where understanding cell metabolism is crucial for evaluating therapeutic efficacy .

Pharmacological Studies

The compound is also used in pharmacological studies to explore its role as an electron acceptor in redox reactions. Its ability to stabilize ion channels and influence cellular signaling pathways underlines its significance in drug discovery and development .

Biopharmaceutical Applications

Production Processes

In biopharmaceutical production, NADP-K is utilized to enhance the efficiency of bioprocesses. Its role as a cofactor in biosynthetic pathways aids in the production of bioactive compounds and therapeutic agents. For instance, it has been integral in optimizing conditions for the synthesis of various pharmaceuticals through enzymatic reactions .

Environmental and Agricultural Research

Role in Photosynthesis

NADP plays a critical role in photosynthesis by facilitating the conversion of light energy into chemical energy. Research involving NADP-K has expanded our understanding of plant metabolism and its implications for agricultural practices. By manipulating NADP pathways, scientists aim to enhance crop yields and resilience against environmental stressors .

Chemical Synthesis

Synthesis of Analog Compounds

NADP-K is utilized in synthetic chemistry to produce various analogs that can be used to study different biological activities. For example, substituted NAADP analogs synthesized from NADP have been shown to release calcium ions intracellularly, providing insights into calcium signaling mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Cofactor for enzymatic reactions; used in metabolic assays like WST-8 |

| Clinical Diagnostics | Indicator of cell viability; measures metabolic activity through tetrazolium reduction |

| Biopharmaceuticals | Enhances efficiency in bioprocesses; aids in production of bioactive compounds |

| Environmental Research | Critical role in photosynthesis; potential applications in improving crop resilience |

| Chemical Synthesis | Used to synthesize analogs for studying biological activities |

作用机制

Nicotinamide adenine dinucleotide phosphate monopotassium salt exerts its effects by acting as an electron carrier in redox reactions. It participates in the transfer of electrons and hydrogen ions, facilitating the conversion of substrates into products in various metabolic pathways. The compound targets enzymes such as glucose-6-phosphate dehydrogenase and plays a critical role in maintaining cellular redox balance .

相似化合物的比较

Similar Compounds

Nicotinamide adenine dinucleotide: Similar to nicotinamide adenine dinucleotide phosphate, but lacks the additional phosphate group on the ribose ring.

Nicotinamide adenine dinucleotide hydrogen: The reduced form of nicotinamide adenine dinucleotide, involved in catabolic reactions.

Nicotinamide adenine dinucleotide phosphate hydrogen: The reduced form of nicotinamide adenine dinucleotide phosphate, involved in anabolic reactions.

Uniqueness

Nicotinamide adenine dinucleotide phosphate monopotassium salt is unique due to its role in anabolic reactions and its involvement in the Calvin cycle. Its ability to act as a reducing agent in biosynthetic pathways distinguishes it from other similar compounds .

生物活性

Nicotinamide adenine dinucleotide phosphate (NADP) monopotassium salt is a crucial cofactor in various biological processes, particularly in redox reactions and metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of NADP Monopotassium Salt

NADP is a derivative of NAD (nicotinamide adenine dinucleotide) and plays a significant role as an electron carrier in cellular metabolism. The monopotassium salt form enhances its solubility and bioavailability. NADP participates in anabolic reactions, including lipid and nucleic acid synthesis, and is essential for the functioning of various enzymes.

1. Redox Reactions:

NADP acts as a cofactor for dehydrogenases, facilitating the transfer of electrons during metabolic processes. It exists in two forms: oxidized (NADP+) and reduced (NADPH). The conversion between these forms is vital for maintaining cellular redox balance.

2. Enzyme Activation:

NADP influences the activity of several enzymes, such as:

- Nucleoside Diphosphate Kinase (NDPK): Involved in nucleotide metabolism.

- Adenosine Kinase (ADK): Plays a role in adenosine triphosphate (ATP) synthesis.

3. Signaling Molecule:

As a signaling molecule, NADP participates in various signaling pathways that regulate metabolic processes in response to environmental changes.

Photosynthesis

In plants, NADP is critical for photosynthesis, particularly during the light-dependent reactions. It helps convert light energy into chemical energy by facilitating the reduction of NADP+ to NADPH, which is then used in the Calvin cycle for carbohydrate synthesis .

Cellular Metabolism

In animal cells, NADPH generated from NADP is essential for:

- Fatty Acid Synthesis: Provides reducing power for the biosynthesis of fatty acids.

- Nucleotide Synthesis: Serves as a substrate for nucleotide synthesis via ribonucleotide reductase.

- Antioxidant Defense: NADPH is crucial for regenerating reduced glutathione, an important antioxidant that protects cells from oxidative stress .

Case Studies

1. Zebrafish Pancreatic β-Cells:

A study using zebrafish models demonstrated that pancreatic β-cells adapt their NADPH/NADP+ metabolism under stress conditions. The pyruvate cycle was identified as a significant source of NADPH in these cells, highlighting the dynamic nature of NADP metabolism in response to physiological demands .

2. Photosynthetic Dynamics in Arabidopsis:

Research on Arabidopsis thaliana showed that cyclic electron transfer (CET) plays a crucial role in regulating NADP levels during fluctuating light conditions. This regulation is linked to changes in stromal pH, which affects the phosphorylation and dephosphorylation of NAD+ and NADP+ .

Data Tables

| Study | Organism/Model | Key Findings |

|---|---|---|

| Bui et al. (2023) | Zebrafish | Adaptation of NADPH/NADP+ metabolism under stress; pyruvate cycle as major source |

| Arabidopsis Study | Arabidopsis thaliana | CET regulates NADP levels; pH changes influence redox dynamics |

属性

CAS 编号 |

68141-45-7 |

|---|---|

分子式 |

C21H28KN7O17P3 |

分子量 |

782.5 g/mol |

IUPAC 名称 |

potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

InChI 键 |

WSTVOTOFMQERCI-QYZPTAICSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。